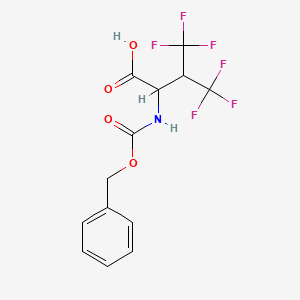

Carbobenzyloxy-D,L-hexafluorovaline

Description

Overview of Non-Canonical Fluorinated Amino Acids in Chemical Biology

Non-canonical amino acids are unnatural amino acids that can be incorporated into peptides and proteins, expanding the chemical diversity and functional repertoire of these biomolecules. umn.edu Among these, fluorinated amino acids have garnered considerable attention due to the unique properties conferred by the fluorine atom. researchgate.net The introduction of fluorine can lead to enhanced metabolic stability, increased bioavailability, and altered binding affinities of peptides and proteins. nih.gov These characteristics make fluorinated amino acids valuable tools in drug discovery and protein engineering. umn.edumdpi.com The ability to site-specifically incorporate these analogs allows for the fine-tuning of peptide and protein properties for various therapeutic and research applications. mdpi.com

The Role of Fluorination in Modulating Amino Acid and Peptide Properties

The substitution of hydrogen with fluorine in an amino acid side chain can dramatically alter its properties. Fluorine's high electronegativity can influence the local electronic environment, affecting pKa values and hydrogen bonding capabilities. rsc.org The presence of multiple fluorine atoms, as in a trifluoromethyl group, can significantly increase the hydrophobicity of the amino acid side chain. nih.gov This increased lipophilicity can enhance membrane permeability and improve the oral bioavailability of peptide-based drugs. nih.govnih.gov

Furthermore, the incorporation of fluorinated amino acids can enhance the proteolytic stability of peptides. nih.gov Natural peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. nih.gov The steric bulk and altered electronic nature of fluorinated side chains can hinder protease recognition and cleavage, thereby extending the half-life of the peptide. nih.govnih.gov However, the impact of fluorination on proteolytic stability is not always predictable and can depend on the specific enzyme, the position of the fluorinated residue, and the degree of fluorination. nih.gov

Key Effects of Fluorination on Amino Acid and Peptide Properties:

| Property | Effect of Fluorination | Reference |

| Hydrophobicity | Generally increases with the number of fluorine atoms. | nih.gov |

| Metabolic Stability | Often enhances resistance to enzymatic degradation. | nih.govnih.gov |

| Binding Affinity | Can be altered due to changes in electrostatic and hydrophobic interactions. | nih.gov |

| Conformation | Can influence peptide secondary structure and overall protein folding. | rsc.org |

| Bioavailability | Increased lipophilicity can improve absorption and distribution. | nih.govnih.gov |

Structural and Functional Context of Valine Analogs

Valine is one of the three branched-chain amino acids (BCAAs), characterized by its isopropyl side chain. nih.gov Its hydrophobic nature plays a crucial role in protein folding and stability, often being found in the hydrophobic core of proteins. Valine and its analogs are significant in various biological and synthetic applications.

Hexafluorovaline (B1242010), the fluorinated analog of valine, possesses two trifluoromethyl groups in place of the two methyl groups of the isopropyl side chain. This substitution dramatically amplifies the hydrophobicity and steric bulk of the side chain. The incorporation of hexafluorovaline into peptides is a strategy to significantly enhance their stability and modify their interaction profiles.

Rationale for Research into Carbobenzyloxy-D,L-hexafluorovaline

The investigation into this compound is driven by the need for advanced building blocks in peptide synthesis. The "Carbobenzyloxy" (Cbz or Z) group is a well-established amine protecting group in peptide chemistry. umn.edu It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing a clean and efficient deprotection method.

The D,L-racemic mixture of hexafluorovaline indicates that the compound is prepared synthetically, and the two enantiomers have not been separated. While enantiomerically pure amino acids are often preferred for the synthesis of peptides with defined stereochemistry, racemic mixtures can be useful in certain research contexts, such as in the generation of peptide libraries for screening purposes or in the study of D-amino acid-containing peptides, which can exhibit enhanced resistance to proteolysis.

Therefore, this compound represents a strategically designed molecule that combines the stability-enhancing properties of hexafluorovaline with the utility of the Cbz protecting group. It serves as a ready-to-use building block for the incorporation of this highly fluorinated, sterically demanding amino acid into peptide chains, enabling the exploration of novel peptide structures with potentially enhanced therapeutic properties.

Properties of Valine and its Hexafluorinated Analog:

| Compound | Chemical Formula | Key Structural Feature | Primary Physicochemical Property |

| Valine | C5H11NO2 | Isopropyl side chain | Hydrophobic |

| Hexafluorovaline | C5H5F6NO2 | Bis(trifluoromethyl) side chain | Highly hydrophobic, sterically bulky |

Structure

3D Structure

Properties

Molecular Formula |

C13H11F6NO4 |

|---|---|

Molecular Weight |

359.22 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)butanoic acid |

InChI |

InChI=1S/C13H11F6NO4/c14-12(15,16)9(13(17,18)19)8(10(21)22)20-11(23)24-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,20,23)(H,21,22) |

InChI Key |

OVXHEIJQTJXPQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Carbobenzyloxy D,l Hexafluorovaline and Its Precursors

Strategies for the Construction of the Hexafluorovaline (B1242010) (Hfv) Backbone

The creation of the hexafluorovaline backbone, characterized by a quaternary carbon bearing two trifluoromethyl groups adjacent to the amine-bearing carbon, is the most critical challenge in the synthesis. The strong electron-withdrawing nature and steric bulk of the fluoroalkyl groups heavily influence the reactivity of precursors.

A key strategy for the stereoselective synthesis of hexafluorovaline involves a notable departure from standard conjugate additions. An anti-Michael addition has been successfully employed to establish the chiral center of the amino acid. researchgate.netdokumen.pub In this approach, a nucleophile adds to the α-carbon, rather than the β-carbon, of an α,β-unsaturated system.

The synthesis of (R)-hexafluorovaline utilizes this principle, starting from a bis(trifluoromethyl)acrylic acid ester, such as benzyl (B1604629) 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate. researchgate.net The key step is the conjugate addition of a chiral amine, (+)-(R)-1-phenylethylamine, which acts as a chiral auxiliary. researchgate.net This reaction yields a mixture of diastereomers. The electronic properties of the two CF₃ groups favor this unusual anti-Michael regioselectivity. sci-hub.se The resulting diastereomeric adducts can then be separated, often after conversion to their tosylate salts to improve crystallinity and facilitate separation. researchgate.netdokumen.pub Subsequent hydrogenolysis removes the phenylethyl auxiliary group, followed by other functional group manipulations to yield the final hexafluorovaline backbone with a specific stereochemistry. researchgate.net

This stereoselective approach is summarized in the table below:

Table 1: Stereoselective Synthesis of Hexafluorovaline via Anti-Michael Addition| Step | Reactants | Key Transformation | Outcome |

|---|---|---|---|

| 1 | Benzyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate, (+)-(R)-1-phenylethylamine | Anti-Michael addition | Mixture of diastereomeric adducts |

| 2 | Diastereomeric mixture, p-Toluenesulfonic acid | Salt formation | Crystalline diastereomeric tosylate salts |

| 3 | Separated diastereomeric salt | Separation (e.g., crystallization) | Isolation of the desired (R,R) diastereomer |

| 4 | Isolated (R,R) diastereomer | Hydrogenolysis and further steps | (R)-Hexafluorovaline |

The addition of an amine nucleophile to an activated alkene, known as the aza-Michael reaction, is a fundamental method for forming the crucial carbon-nitrogen bond in amino acid synthesis. nih.govresearchgate.net In the context of hexafluorovaline, this involves the addition of ammonia (B1221849) or an ammonia equivalent to an acrylate (B77674) system bearing two β-trifluoromethyl groups.

The high electrophilicity of the carbon-carbon double bond in precursors like β,β-bis(trifluoromethyl)acrylates, caused by the potent electron-withdrawing effects of the CF₃ groups, makes it highly susceptible to nucleophilic attack. nih.gov While direct addition of ammonia can be challenging to control, often leading to mixtures of mono- and di-adducts, the use of primary amines under controlled conditions can be highly effective. nih.govresearchgate.net Catalyst- and solvent-free conditions have proven successful for aza-Michael additions to other β-fluoroalkylated acrylates, yielding fluoroalkylated β-amino acid derivatives in high yields. rsc.org This methodology is directly relevant to the synthesis of the hexafluorovaline scaffold. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient alkene, often followed by proton transfer to yield the final product. researchgate.net

Beyond the fundamental construction of the backbone, advanced synthetic routes have been developed to incorporate hexafluorovaline into more complex molecules, such as peptides and peptidomimetics. These methods often build upon the core synthetic strategies but are adapted for greater complexity and diversity.

One such advanced route involves the aza-Michael addition of various amines or even α-amino esters to 3,3-bis(trifluoromethyl)acrylamides. This approach has been used to generate hexafluorovaline-containing di- and tripeptides directly. researchgate.netresearchgate.net Another sophisticated application involves a multi-component, diversity-oriented synthesis to create multivalent glycomimetics that feature a hexafluorovaline unit. researchgate.net Furthermore, complex fluorinated building blocks derived from arginine have been synthesized and then coupled to hexafluorovaline precursors to create novel dipeptides, which were subsequently conjugated to larger PAMAM dendrimers for applications in gene delivery. nih.gov These advanced routes highlight the robustness of the core synthetic reactions and the utility of the hexafluorovaline moiety in medicinal chemistry and materials science.

The limitations of traditional batch synthesis, such as challenging scale-up and purification of intermediates, have prompted the development of continuous flow synthesis for fluorinated amino acids. This approach offers significant advantages in terms of safety, efficiency, and scalability. A protecting-group-free, semi-continuous process has been developed that starts with a fluorinated amine. The synthesis proceeds through a photooxidative cyanation to form a fluorinated α-amino nitrile intermediate. This intermediate is then subjected to acid-mediated hydrolysis in the flow system to yield the desired racemic fluorinated α-amino acid without the need for chromatographic purification of intermediates. This method allows for the large-scale production of various fluorinated amino acids, making these valuable building blocks more accessible for research and development.

Introduction of the Carbobenzyloxy (Cbz) Protecting Group

Once the hexafluorovaline backbone is synthesized, the primary amino group must be protected to allow for selective reactions at the carboxylic acid terminus, particularly in peptide synthesis. The Carbobenzyloxy (Cbz or Z) group is a classic and widely used protecting group for this purpose. total-synthesis.comnumberanalytics.com

The Cbz group was first introduced by Max Bergmann and Leonidas Zervas in 1932 and was pivotal in advancing the field of controlled peptide synthesis. total-synthesis.comnumberanalytics.com It protects the amine as a carbamate (B1207046), which is stable to a wide range of reaction conditions, yet can be removed under specific, mild protocols. total-synthesis.com

The protection reaction is typically carried out by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. numberanalytics.comyoutube.com The base, commonly sodium bicarbonate or sodium hydroxide, is necessary to neutralize the hydrochloric acid that is liberated during the reaction. total-synthesis.com The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of benzyl chloroformate. numberanalytics.com This is followed by the expulsion of the chloride ion to form the stable carbamate linkage. total-synthesis.com Most Cbz-protected amino acids are crystalline solids, which facilitates their purification.

The key advantage of the Cbz group is its unique deprotection condition: catalytic hydrogenolysis. total-synthesis.com Treatment with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) cleaves the benzyl C-O bond. masterorganicchemistry.com This generates an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and toluene (B28343) as a byproduct. total-synthesis.com This deprotection is very mild and occurs at neutral pH, making it orthogonal to many acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. masterorganicchemistry.com

Table 2: General Protocol for Cbz Protection of an Amino Acid

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Protection | Amino Acid, Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Aqueous solvent (e.g., THF/H₂O) | Nucleophilic attack of the amine on Cbz-Cl to form the Cbz-protected carbamate. |

| Workup | Dilution with water, Extraction with an organic solvent (e.g., Ethyl Acetate), Acidification | To isolate the Cbz-protected amino acid from the aqueous reaction mixture. |

| Deprotection | H₂, Palladium on Carbon (Pd/C), Solvent (e.g., Methanol) | Hydrogenolysis of the benzyl ether bond to release the free amine. |

Specific Methods for Cbz Installation on Hexafluorovaline Precursors

The introduction of the carbobenzyloxy (Cbz) protecting group onto the amino function of hexafluorovaline precursors is a critical step in the synthesis of the target molecule. The Cbz group is valued in peptide synthesis for its stability under various conditions and its facile removal by catalytic hydrogenation. ijacskros.com Standard procedures for N-Cbz protection of amino acids are well-established and can be adapted for hexafluorovaline. total-synthesis.comnbinno.com

The most common method involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. ijacskros.comtotal-synthesis.com This reaction, a type of Schotten-Baumann reaction, proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

For the synthesis of Carbobenzyloxy-D,L-hexafluorovaline, a precursor such as D,L-hexafluorovaline would be dissolved in a suitable solvent system, often a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). total-synthesis.comgoogle.com An inorganic base, such as sodium bicarbonate or sodium hydroxide, is added to the solution. total-synthesis.comgoogle.com Subsequently, benzyl chloroformate is added, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. total-synthesis.comgoogle.com The reaction mixture is then stirred for a period to ensure complete conversion.

An alternative approach involves using other Cbz-donating reagents like benzyloxycarbonyl N-succinimide (Cbz-OSu), which can offer different reactivity profiles and may be advantageous in specific synthetic contexts. total-synthesis.comcommonorganicchemistry.com

A generalized reaction scheme for the Cbz protection of D,L-hexafluorovaline is presented below:

Reaction Scheme for Cbz Protection of D,L-Hexafluorovaline

D,L-HexafluorovalineBenzyl Chloroformatethis compound

The choice of base and solvent can be critical and is often optimized to maximize yield and purity. The following table summarizes typical conditions used for the Cbz protection of amino acids, which are applicable to hexafluorovaline.

Table 1: Reaction Conditions for Cbz Protection of Amino Acids

| Reagent | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO3) | THF/Water | 0 °C to Room Temperature | total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Hydroxide (NaOH) | Water/Ethyl Acetate | 0-5 °C | google.com |

| Benzyl Chloroformate (Cbz-Cl) | - | Water | Room Temperature | ijacskros.com |

| Benzyloxycarbonyl N-succinimide (Cbz-OSu) | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | Room Temperature | commonorganicchemistry.com |

Racemic vs. Stereoselective Synthesis of this compound

The synthesis of Carbobenzyloxy-hexafluorovaline can be approached through either racemic or stereoselective routes, with the choice largely depending on the intended application of the final product.

A racemic synthesis yields a mixture of both the D- and L-enantiomers of Carbobenzyloxy-hexafluorovaline. This is often the more straightforward and less costly approach. A potential synthetic pathway to racemic hexafluorovaline starts from 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid. unimi.it Subsequent transformations, including the introduction of the amino group, would lead to racemic D,L-hexafluorovaline, which can then be protected with the Cbz group as described in the previous section. The synthesis of peptides incorporating racemic hexafluorovaline has been reported, highlighting the utility of this approach. unimi.it

A stereoselective synthesis , in contrast, aims to produce a single enantiomer, either the D- or the L-form. This is crucial for many biological and pharmaceutical applications where only one enantiomer is active or where the other may have undesirable effects. Achieving stereoselectivity can be significantly more challenging and expensive. One strategy involves the use of a chiral auxiliary or a chiral catalyst during the synthesis of the hexafluorovaline backbone. For instance, stereoselective routes to other fluorinated amino acids, such as hexafluoroleucine, have been developed using chiral glycine (B1666218) Schiff base complexes. researchgate.netresearchgate.net A similar strategy could potentially be adapted for hexafluorovaline.

Another approach to obtaining enantiomerically pure material is through the resolution of a racemic mixture . This involves separating the D- and L-enantiomers. This can be accomplished by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization. Alternatively, chiral chromatography can be employed, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.gov For this compound, a chiral resolution step could be performed either on the unprotected D,L-hexafluorovaline or on the final Cbz-protected product.

Table 2: Comparison of Racemic and Stereoselective Synthesis

| Aspect | Racemic Synthesis | Stereoselective Synthesis |

|---|---|---|

| Product | Mixture of D- and L-enantiomers | Single enantiomer (D- or L-) |

| Complexity | Generally less complex and lower cost | More complex, often requiring chiral reagents or catalysts, and higher cost |

| Key Methods | Standard organic reactions without chiral control | Asymmetric synthesis using chiral auxiliaries/catalysts, or resolution of a racemic mixture |

| Application | Suitable for applications where stereochemistry is not critical | Essential for most pharmaceutical and biological applications |

Purification and Isolation Techniques for the Compound and Intermediates

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. The techniques employed are standard in organic synthesis but may require optimization due to the unique properties conferred by the fluorine atoms.

Following the Cbz-protection reaction, a typical work-up procedure involves quenching the reaction, followed by extraction. The reaction mixture is often diluted with water and then extracted with an organic solvent such as ethyl acetate. total-synthesis.comgoogle.com The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. total-synthesis.com

Further purification is almost always necessary to remove unreacted starting materials, by-products, and residual reagents. The primary methods for purification include:

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for purifying organic compounds. total-synthesis.com The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound. For Cbz-protected amino acids, a common eluent system is a mixture of ethyl acetate and a non-polar solvent like n-hexane. total-synthesis.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For Cbz-protected amino acids, solvents like chloroform (B151607) have been used for recrystallization. google.com

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers in a racemic mixture, chiral HPLC is a powerful analytical and preparative technique. google.com A column with a chiral stationary phase is used to resolve the D- and L-enantiomers.

The purity of the final compound and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 3: Purification Techniques

| Technique | Principle | Application in Synthesis |

|---|---|---|

| Extraction | Separation based on differential solubility in two immiscible liquids. | Initial work-up to separate the product from the aqueous reaction mixture. total-synthesis.comgoogle.com |

| Silica Gel Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Purification of the crude product from by-products and unreacted starting materials. total-synthesis.com |

| Recrystallization | Purification of a solid based on differences in solubility. | Final purification of the solid product to achieve high purity. google.com |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Separation of D- and L-enantiomers from a racemic mixture. google.com |

Chemical Reactivity and Derivatization of Carbobenzyloxy D,l Hexafluorovaline

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group in Cbz-D,L-hexafluorovaline is the primary site for chain elongation and modification, such as in peptide synthesis. Standard transformations applicable to carboxylic acids can be employed, although the steric bulk and strong electron-withdrawing nature of the adjacent hexafluoroisopropyl group can influence reaction kinetics.

Key transformations include:

Amide Bond Formation: The most crucial reaction for this molecule is its coupling with amines or amino acid esters to form peptides. This is typically achieved using standard peptide coupling reagents. The process involves the activation of the carboxyl group to facilitate nucleophilic attack by an amino group.

Esterification: The carboxylic acid can be converted to its corresponding ester through reactions with alcohols under acidic conditions or by using alkylating agents. These esters can serve as protecting groups for the carboxylic acid or as intermediates for further transformations.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, hexafluorovalinol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation, however, is often challenging to perform selectively in the presence of the Cbz group, which is also susceptible to certain reductive conditions.

The reactivity of the carboxylic acid is fundamental to the incorporation of the unique hexafluorovaline (B1242010) residue into larger molecular structures.

Reactions Involving the Hexafluorovaline Side Chain

A defining feature of the hexafluorovaline side chain is its chemical inertness. The two trifluoromethyl groups attached to the isopropyl moiety render the side chain exceptionally stable and resistant to a wide array of chemical reagents and reaction conditions. The high strength of the carbon-fluorine bond makes the side chain non-reactive towards most nucleophiles, electrophiles, acids, and bases typically employed in organic synthesis.

This stability is a significant advantage, as it allows for a wide range of chemical manipulations on other parts of the molecule without affecting the integrity of the fluorinated side chain. This inertness ensures that the unique steric and electronic properties conferred by the hexafluoroisopropyl group are preserved throughout complex synthetic sequences. For instance, the side chain remains intact during the harsh acidic conditions often used for the removal of other protecting groups like tert-butyloxycarbonyl (Boc). The primary role of the fluorinated side chain is often to modulate the biological activity or conformational properties of the final molecule rather than to participate in chemical reactions. nih.gov

Stability of the Carbobenzyloxy Group under Various Reaction Conditions

The carbobenzyloxy (Cbz or Z) group is a widely utilized protecting group for amines due to its predictable stability profile. numberanalytics.comtotal-synthesis.com It is notably stable under a variety of conditions, which allows for selective manipulation of other functional groups within a molecule. However, it is also readily cleavable under specific, controlled conditions.

The Cbz group is generally stable to:

Basic Conditions: It withstands exposure to bases like piperidine, which is commonly used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. ub.edu This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS).

Mildly Acidic Conditions: The Cbz group is resistant to cleavage by mild acids, including the conditions sometimes used for removing silyl (B83357) ethers or other acid-labile groups. researchgate.netijacskros.com

Conversely, the Cbz group is labile under:

Strongly Acidic Conditions: Harsh acidic conditions, such as treatment with HBr in acetic acid, can cleave the Cbz group. total-synthesis.com

Reductive Conditions: The primary method for Cbz removal is through reduction, most commonly catalytic hydrogenation. total-synthesis.comresearchgate.net

Table 1: Stability of the Cbz Group

| Reagent/Condition | Stability of Cbz Group | Application/Comment |

|---|---|---|

| Bases (e.g., Piperidine, NaOH) | Stable | Orthogonal to Fmoc deprotection. ub.edu |

| Mild Acids (e.g., dilute TFA) | Generally Stable | Allows for selective deprotection of highly acid-labile groups like Boc under specific conditions. nih.gov |

| Strong Acids (e.g., HBr/AcOH) | Labile | Can be used for deprotection but lacks selectivity in complex molecules. total-synthesis.com |

| Catalytic Hydrogenation (H₂, Pd/C) | Labile | Standard, clean method for Cbz removal. total-synthesis.comthalesnano.com |

| Lewis Acids (e.g., AlCl₃/HFIP) | Labile | Provides a mild, alternative deprotection method. organic-chemistry.orgnih.gov |

| Nucleophiles | Stable | Resistant to amines, hydrazines, etc., allowing Dde group removal. sigmaaldrich.com |

Deprotection Strategies for the Carbobenzyloxy Group

The removal of the Cbz group is a critical step in the final stages of a synthesis. Several reliable methods have been developed, offering chemists flexibility based on the substrate's complexity and the presence of other functional groups.

The most common and often preferred method for cleaving the Cbz group is catalytic hydrogenation. thalesnano.com This method is known for its clean reaction profile and mild conditions.

The reaction proceeds via hydrogenolysis, where the benzyl-oxygen bond is cleaved by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). taylorfrancis.com The initial products are toluene (B28343) and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com This process is highly efficient and the byproducts are volatile and easily removed. total-synthesis.comthalesnano.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of H₂ gas, can also be employed. researchgate.net

Table 2: Conditions for Catalytic Hydrogenation of Cbz Group

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas (balloon or Parr apparatus) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Room Temperature | Standard, highly efficient, clean byproducts. taylorfrancis.comresearchgate.net |

| 5% Rh-Al₂O₃ | H₂ gas | Methanol, Ethanol | Room Temperature | Can sometimes offer different selectivity compared to Pd/C. nih.gov |

A key limitation of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues like methionine if not carefully controlled. nih.gov

A more recent development provides a powerful, non-reductive method for Cbz deprotection using a combination of a Lewis acid, aluminum chloride (AlCl₃), and a fluorinated solvent, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.govacs.org This system offers a mild, safe, and efficient protocol that can be performed at room temperature. organic-chemistry.org

The reaction mechanism is believed to involve the enhancement of Brønsted acidity by HFIP, which facilitates the cleavage of the carbamate (B1207046). organic-chemistry.org This method exhibits a broad substrate scope and, crucially, shows excellent tolerance for functional groups that are sensitive to hydrogenation, such as nitro groups, nitriles, and halogens. organic-chemistry.org This provides a significant advantage over traditional catalytic hydrogenation. The recyclability of the HFIP solvent also makes the protocol attractive. bohrium.com

In the synthesis of complex molecules like peptides, orthogonality is a key strategic principle. ub.edunih.gov An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. researchgate.net The Cbz group plays a vital role in such strategies.

The Cbz group is orthogonal to:

Base-labile groups: The most common example is the Fmoc group, which is removed with a base (e.g., piperidine), leaving the Cbz group intact. ub.edu

Hydrazine-labile groups: The Dde and ivDde groups, which are removed with dilute hydrazine, are also orthogonal to Cbz. sigmaaldrich.com

The Cbz group can be removed while leaving acid-labile groups like Boc (tert-butyloxycarbonyl) and trityl, or benzyl (B1604629) ethers (O-Bn) intact, especially when using methods like catalytic hydrogenation. nih.govacs.org The AlCl₃/HFIP method is particularly noteworthy for its ability to selectively deprotect the N-Cbz group in the presence of O- and N-benzyl (Bn) protecting groups, a feature that expands its utility in designing synthetic routes. nih.govacs.orgthieme-connect.com This tetra-orthogonal approach, utilizing different cleavage mechanisms for various protecting groups, enables the construction of highly complex, branched, or cyclic peptides. nih.gov

Role As a Building Block in Peptide and Peptidomimetic Synthesis

Incorporation into Linear Peptide Chains

The integration of Cbz-D,L-hexafluorovaline into linear peptide sequences can be accomplished through both solid-phase and solution-phase methodologies. The choice of method depends on the desired peptide length, scale, and purification strategy. The bulky and electron-withdrawing nature of the hexafluorovaline (B1242010) side chain presents unique challenges that necessitate optimized protocols.

While the Cbz protecting group is less common in modern solid-phase peptide synthesis (SPPS) which typically relies on the acid-labile Boc or base-labile Fmoc protecting groups, the incorporation of hexafluorovaline itself into resin-bound peptides is well-documented. rsc.orgresearchgate.net SPPS offers the advantage of using excess reagents to drive reactions to completion, with simplified purification by filtration and washing after each step. lsu.edu

Protocols have been developed that allow for the successful manipulation and incorporation of fluorinated amino acids using Fmoc-strategy SPPS. rsc.org For difficult sequences, which can arise from the steric hindrance of residues like hexafluorovaline, specialized solvents such as hexafluoro-2-propanol may be employed to improve synthesis efficiency. nih.gov The general SPPS cycle involves anchoring the first amino acid to a solid support (resin), followed by iterative cycles of deprotection of the N-terminal group and coupling of the next protected amino acid until the desired sequence is assembled. lsu.edu The final peptide is then cleaved from the resin. lsu.edu Although direct use of Cbz-D,L-hFv in a standard Fmoc or Boc SPPS workflow is atypical, it can be incorporated as a dipeptide cassette or through specialized linker strategies.

Table 1: Key Features of SPPS for Fluorinated Peptides

| Feature | Description | Relevance to Hexafluorovaline |

|---|---|---|

| Strategy | Typically Fmoc-based, offering mild deprotection conditions. rsc.org | Suitable for incorporating fluorinated residues which can be sensitive to harsh reagents. rsc.org |

| Resin | Standard resins like MBHA for peptide amides or p-alkoxybenzyl ester resins for peptide acids are used. lsu.edursc.org | The choice of resin dictates the C-terminal functionality of the final peptide. |

| Solvents | DMF is common; hexafluoro-2-propanol can be used for difficult sequences. nih.gov | Helps to disrupt peptide aggregation on the resin, a known issue with hydrophobic residues. nih.gov |

Solution-phase peptide synthesis (SPPS) is the classical method for peptide bond formation and is highly compatible with Cbz-protected amino acids. nih.govthaiscience.info This approach involves coupling amino acid residues sequentially in a suitable organic solvent. nih.gov While it can be more labor-intensive due to the need for purification after each step, it is highly versatile and allows for the synthesis of complex peptides that may be difficult to assemble on a solid support. nih.gov

The synthesis strategy often involves fragment condensation, where smaller peptide fragments are synthesized and purified separately before being combined to form the final, larger peptide. nih.gov This minimizes the accumulation of side products. The Cbz group is typically removed by catalytic hydrogenation, a method orthogonal to many other protecting groups used for amino acid side chains.

The formation of a peptide bond between a sterically hindered and electron-deficient amino acid like hexafluorovaline and the growing peptide chain requires highly efficient coupling reagents. peptide.comsigmaaldrich.com These reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the peptide chain.

Several classes of coupling reagents are employed, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.comsigmaaldrich.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization and improve coupling efficiency. peptide.comsigmaaldrich.com For particularly challenging couplings, such as those involving fluorinated amino acids, more reactive reagents are often necessary. thaiscience.infosigmaaldrich.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective; DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com Requires an additive like HOBt to minimize racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive and effective for hindered couplings. peptide.comsigmaaldrich.com Solutions in DMF have moderate stability. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Very efficient with low racemization, especially with HOBt or HOAt. sigmaaldrich.comnih.gov HATU is particularly effective due to the anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.com |

Synthesis of Cyclic Peptides and Peptidomimetics Containing Hexafluorovaline

The incorporation of hexafluorovaline into cyclic peptides and peptidomimetics is a strategy to create conformationally constrained molecules with enhanced metabolic stability and receptor binding affinity. nih.govgoogle.com Cyclization is a critical step that can be achieved through various strategies, most commonly head-to-tail macrolactamization. nih.gov

The synthesis begins with the assembly of a linear peptide precursor, often on a solid support to streamline the process. rsc.orgnih.gov After the linear sequence is complete, it is cleaved from the resin, and the cyclization is performed in solution under high dilution conditions (1-5 mM) to favor the intramolecular reaction over intermolecular oligomerization. nih.gov The conformational rigidity imparted by the hexafluorovaline residue can influence the preferred backbone torsion angles, potentially pre-organizing the linear precursor for cyclization. rsc.org Reagents like HATU are frequently used to mediate the final amide bond formation in the macrolactamization step. nih.gov Other novel cyclization methods, such as "CyClick" chemistry, offer chemoselective ways to form macrocycles under mild conditions. nih.gov

Design of Multivalent Architectures Incorporating Hexafluorovaline

Hexafluorovaline-containing peptides can be incorporated into multivalent architectures to enhance binding avidity to biological targets. This "multivalent effect" arises from the simultaneous interaction of multiple ligand units with their corresponding binding sites on a target protein or cell surface. nih.gov

These architectures are typically built around a central core or scaffold, which can range from simple molecules to complex dendrimers. nih.gov The peptide ligands are attached to the scaffold's periphery. A highly efficient and popular method for conjugating the peptide units to the scaffold is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." nih.gov This involves functionalizing the peptide (e.g., with an azide) and the scaffold (e.g., with terminal alkynes) and then reacting them together. This method is known for its high yield, chemoselectivity, and tolerance of a wide range of functional groups, making it suitable for complex biomolecules. nih.gov The resulting multivalent constructs can be used to probe biological systems or as potential therapeutic agents with improved potency. nih.gov

Impact of Hexafluorovaline Incorporation on Peptide and Protein Structure and Function

Conformational Analysis of Hexafluorovaline-Containing Peptides

The conformation of a peptide or protein is crucial to its biological activity. The incorporation of hexafluorovaline (B1242010) can exert substantial influence over the local and global folding of these biomolecules. canterbury.ac.nz

The substitution of canonical amino acids with hexafluorovaline can distinctly affect the formation and stability of secondary structural motifs. nih.gov

α-Helices: The incorporation of highly fluorinated amino acids like hexafluoroleucine, a close analog of hexafluorovaline, has been shown to stabilize α-helical structures. mdpi.com This stabilization can be attributed to the fluorous effect, where the fluorinated side chains favor segregation from both aqueous and hydrocarbon environments, thus promoting a more compact, folded state. mdpi.comnih.gov The increased hydrophobicity of the fluorinated side chains can also contribute to the stability of α-helices. nih.gov

β-Sheets: The effect of hexafluorovaline on β-sheet stability is also notable. Studies on the protein G B1 domain have shown that introducing highly fluorinated amino acids can lead to more stable β-sheet structures. nih.gov For example, the stability of β-sheets was enhanced by the incorporation of hexafluoroleucine. nih.gov However, the introduction of an aza-valine, a different type of non-canonical amino acid, has been shown to disrupt β-hairpin folding, indicating that the specific nature of the substitution is critical. mdpi.com

Table 1: Impact of Fluorinated Amino Acid Incorporation on Secondary Structure Stability

| Secondary Structure | Effect of Fluorination | Amino Acid Analog Studied | Key Findings | Reference(s) |

|---|---|---|---|---|

| α-Helix | Stabilization | Hexafluoroleucine | Increased stability due to the fluorous effect and hydrophobicity. | mdpi.comnih.govnih.gov |

| β-Sheet | Stabilization | Hexafluoroleucine | Enhanced stability in the protein G B1 domain. | nih.gov |

| β-Turn | Modulated | Fluorinated Proline Analogs | Can stabilize specific turn conformations, influencing protein architecture. | canterbury.ac.nzbiorxiv.org |

| β-Hairpin | Disruption | Aza-valine | Aza-valine substitution significantly disrupts β-hairpin folding. | mdpi.com |

Quaternary Structure: Quaternary structure refers to the assembly of multiple polypeptide chains into a functional protein complex. wikipedia.orgkhanacademy.org The fluorous effect can also drive the assembly of separate "fluorous-edged" peptide helices into higher-order structures, demonstrating the potent role of fluorination in mediating protein-protein interactions and stabilizing quaternary structures. nih.gov

The unique properties of fluorine lead to distinct intramolecular interactions that influence peptide and protein structure.

Fluorous Effect: The fluorous effect is a significant driving force in the folding of fluorinated proteins. It arises from the tendency of fluorocarbon chains to segregate from both water and hydrocarbon environments, leading to a "superhydrophobic" effect. mdpi.com This powerful organizing principle promotes the burial of fluorinated side chains within the protein core, thereby enhancing structural stability. nih.govmdpi.com

Stability and Folding Kinetics of Fluorinated Proteins and Peptides

The incorporation of hexafluorovaline can have a profound impact on the thermodynamic stability and folding kinetics of proteins and peptides.

A common consequence of incorporating highly fluorinated amino acids like hexafluoroleucine is a significant increase in the thermodynamic stability of the protein. nih.govnih.gov

Studies on a model 4-helix bundle protein showed that systematically replacing leucine (B10760876) with hexafluoroleucine in the hydrophobic core led to a progressive increase in the free energy of unfolding. nih.gov This enhanced stability is attributed to the increased hydrophobicity and the fact that fluorinated residues can closely mimic the shape of the natural residues they replace, allowing for efficient packing in the protein core. nih.gov Proteins with "fluorous cores" can be significantly more stable than their non-fluorinated parent proteins. nih.gov

Table 2: Thermodynamic Stability of a 4-Helix Bundle Protein with Hexafluoroleucine (hFLeu) Incorporation

| Protein Variant | Number of hFLeu Residues | Change in Free Energy of Unfolding (kcal/mol per hFLeu) | Overall Stability Increase | Reference |

|---|---|---|---|---|

| α(4)-F(2) | 2 | 0.3 | - | nih.gov |

| α(4)-F(4) | 4 | 0.3 | - | nih.gov |

| α(4)-F(6) | 6 | 0.12 (for additional layers) | ~25% more stable than non-fluorinated protein | nih.gov |

A key advantage of incorporating fluorinated amino acids into peptides is the enhanced resistance to degradation by proteases. researchgate.net This is a critical factor for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives. nih.gov

The increased stability against proteolysis is often attributed to the steric bulk of the fluorinated amino acid, which can hinder the access of the protease to the cleavage site. beilstein-journals.org Additionally, the altered electronic properties and hydrophobicity of the peptide due to fluorination can also play a role. researchgate.netresearchgate.net

However, the effect of fluorination on proteolytic stability is not always predictable and can depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.govbeilstein-journals.org For example, in one study, the introduction of hexafluoroleucine had a general protective effect against degradation by elastase, while the effect of trifluoroisoleucine was position-dependent. beilstein-journals.org

Denaturant Resistance and Thermal Stability

The incorporation of highly fluorinated amino acids into the hydrophobic core of peptides and proteins is a well-established strategy for significantly enhancing their stability. nih.gov This increased resilience applies to both thermal unfolding and denaturation by chemical agents. nih.govacs.org Studies on proteins containing hexafluoroleucine, a close analog of hexafluorovaline, have demonstrated that fluorination can substantially increase a protein's resistance to denaturation. nih.govnih.gov

While specific data for hexafluorovaline is limited, the principles observed with hexafluoroleucine provide a strong basis for predicting a similar stabilizing effect. The substitution of valine's methyl groups with trifluoromethyl groups in hexafluorovaline would likewise increase the side chain's volume and hydrophobicity, contributing to enhanced thermal and chemical stability when incorporated into a peptide or protein's core.

Table 1: Illustrative Impact of Hexafluoroleucine Incorporation on Protein Stability This table uses data for Hexafluoroleucine (hFLeu) to illustrate the expected effects of Hexafluorovaline.

| Protein Variant | Description | ΔG°unfolding (kcal/mol) | Change in Stability per Fluorinated Residue (kcal/mol) |

| α4-H | Hydrophobic core contains only Leucine. | - | - |

| α4-F2 | Central two layers of the core substituted with hFLeu. | Increased by ~0.6 | +0.3 |

| α4-F4 | Central four layers of the core substituted with hFLeu. | Increased by ~1.08 | +0.27 (avg) |

| α4-F6 | All six layers of the core substituted with hFLeu. | Increased by ~1.56 | +0.26 (avg) |

Data adapted from a study on a model 4-α-helix bundle protein. acs.org

Intermolecular Interactions and Self-Assembly

The unique electronic nature and physical properties of fluorinated side chains introduce novel intermolecular forces that can direct peptide and protein self-assembly into well-defined nanostructures. nih.govnih.gov The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic forces. nih.gov The incorporation of hexafluorovaline can significantly alter this balance of interactions.

Peptides designed with alternating hydrophobic and hydrophilic residues are known to self-assemble into structures like nanofibers and hydrogels. nih.gov The strong hydrophobicity of the hexafluorovaline side chain can serve as a powerful driving force for aggregation in aqueous environments. rsc.org This allows for the design of amphiphilic peptides that can form various morphologies, such as micelles, vesicles, or fibers, which have applications in biomaterials and drug delivery. nih.govrsc.org

Modulation of Protein-Protein Interactions

The incorporation of hexafluorovaline can modulate protein-protein interactions (PPIs) through several mechanisms. Disease-related mutations at protein interfaces often destabilize interactions by altering factors like hydrophobicity or electrostatic complementarity. nih.gov Purposefully introducing a residue like hexafluorovaline allows for the rational engineering of these interfaces.

Initially, it was hypothesized that the "fluorous effect" could be used to design highly specific, orthogonal PPIs, where fluorinated domains would selectively bind to each other. nih.gov However, further studies on model proteins with purely fluorinated cores did not find evidence of special, favorable fluorine-fluorine interactions that would be strong enough to direct protein assembly on their own. nih.gov

Instead, the modulation of PPIs by hexafluorovaline is more likely due to:

Steric Effects: The trifluoromethyl group is significantly larger than a methyl group. nih.gov Introducing the bulky hexafluorovaline side chain at a protein-protein interface can create steric clashes that disrupt binding or, conversely, improve packing in an accommodating pocket.

Altered Hydrophobic Contacts: As interface residues are often more hydrophobic than other surface residues, replacing a standard hydrophobic amino acid with the "hyper-hydrophobic" hexafluorovaline can strengthen an interaction, provided the lipophobic nature of the side chain does not create unfavorable contacts with neighboring hydrocarbon residues. nih.gov

Electrostatic Perturbations: While the C-F bond itself does not act as a hydrogen bond donor or acceptor, its strong dipole can alter the local electrostatic environment of the protein surface, influencing the interactions with a binding partner. nih.gov

Computational design of protein interfaces has shown that creating extensive hydrogen bond networks is challenging, and many successful designs rely on optimizing hydrophobic packing. nih.gov The unique properties of hexafluorovaline offer a tool to fine-tune these critical hydrophobic interactions at protein interfaces.

Spectroscopic Techniques for Structural Elucidation of Hfv-Containing Systems

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of molecules. For peptides containing Carbobenzyloxy-D,L-hexafluorovaline, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography provide complementary information from the atomic to the global conformational level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For a compound like this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the proton-containing parts of the molecule, such as the carbobenzyloxy group and the amino acid backbone. In the non-fluorinated analogue, N-Carbobenzyloxy-L-valine, the proton signals of the valine residue are well-characterized. chemicalbook.comresearchgate.net For instance, the methyl protons of the isopropyl group typically appear as doublets, and the alpha-proton shows a characteristic chemical shift. chemicalbook.comresearchgate.net In Cbz-D,L-Hfv, the absence of protons on the side chain simplifies the spectrum in that region, but the signals from the Cbz group and the alpha-proton remain crucial for confirming the identity and purity of the compound.

| Proton Type | Typical Chemical Shift (ppm) in N-Cbz-L-valine (CDCl₃) | Expected Characteristics in Cbz-D,L-Hfv |

| Aromatic (C₆H₅) | ~7.3 | Similar multiplet around 7.3 ppm |

| Benzylic (CH₂) | ~5.1 | Singlet or AB quartet around 5.1 ppm |

| Alpha-Proton (α-CH) | ~4.4 | Doublet, influenced by the electronegative CF₃ groups |

| Isopropyl (CH) | ~2.2 | Absent |

| Methyl (CH₃) | ~1.0 | Absent |

| Data for N-Cbz-L-valine is illustrative and based on typical values found in chemical databases. chemicalbook.com |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it ideal for studying fluorinated compounds. wikipedia.orghuji.ac.il The 19F nucleus is 100% naturally abundant and has a spin of 1/2, providing sharp signals. wikipedia.orgnih.gov In hexafluorovaline, the two trifluoromethyl (CF₃) groups are diastereotopic, meaning they are in chemically non-equivalent environments. This would be expected to result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of CF₃ groups typically fall within a specific range. science-and-fun.de Coupling between the fluorine nuclei and the alpha-proton (¹H) can also be observed, providing further structural information. wikipedia.org

| Fluorine Group | Typical Chemical Shift Range (ppm) vs. CFCl₃ | Expected for Cbz-D,L-Hfv |

| Aliphatic CF₃ | -55 to -70 | Two distinct resonances in this range due to diastereotopicity |

| This table presents a generalized chemical shift range for aliphatic trifluoromethyl groups. science-and-fun.de |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. nih.gov It is particularly useful for analyzing the secondary structure of peptides and proteins in solution. nih.govamericanpeptidesociety.org While Cbz-D,L-Hfv itself is a single amino acid derivative, its incorporation into a peptide chain significantly influences the peptide's secondary structure.

The strong electronegativity and steric bulk of the two CF₃ groups in hexafluorovaline can promote or disrupt common secondary structures like α-helices and β-sheets. CD spectroscopy can monitor these conformational preferences.

α-Helical structures typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm. acs.orgpnas.org

β-Sheet structures exhibit a negative band near 217 nm and a positive band around 195-198 nm. americanpeptidesociety.orgacs.org

Random coil conformations generally display a strong negative band near 200 nm. acs.org

By analyzing the CD spectrum of a peptide containing Hfv, researchers can determine the percentage of each secondary structure element and understand the conformational impact of this fluorinated residue.

| Secondary Structure | Characteristic CD Signal Wavelengths (nm) |

| α-Helix | Negative bands at ~222 and ~208; Positive band at ~192 |

| β-Sheet | Negative band at ~217; Positive band at ~195-198 |

| 3₁₀-Helix | Negative band at ~207 with a shoulder at ~222; Weak positive band at ~195 |

| Random Coil | Strong negative band at ~200 |

| This table summarizes the characteristic CD signals for common peptide secondary structures. americanpeptidesociety.orgacs.orgpnas.orgacs.org |

X-ray Crystallography for High-Resolution Structural Data

X-ray crystallography is a technique that provides high-resolution, three-dimensional structural information of molecules in the solid state. iisc.ac.innih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, the precise arrangement of atoms can be determined.

For a peptide containing this compound, X-ray crystallography could reveal:

The exact bond lengths and angles within the hexafluorovaline residue.

The preferred side-chain conformation (rotamers) of the Hfv residue.

Intermolecular interactions, such as hydrogen bonding and packing forces, within the crystal lattice. iisc.ac.in

While obtaining suitable crystals of peptides can be challenging, the resulting structural data is invaluable for understanding the conformational constraints imposed by the bulky and electron-withdrawing hexafluorovaline side chain. This information is also crucial for validating and refining computational models. researchgate.net

Computational Modeling and Simulation of Fluorinated Peptides and Proteins

Computational methods provide a powerful complement to experimental techniques, offering insights into the dynamic behavior and electronic properties of molecules that can be difficult to observe directly.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the conformational landscape of a peptide. bonvinlab.org

For peptides containing hexafluorovaline, MD simulations can be used to:

Explore the full range of accessible conformations in different environments (e.g., in water or a membrane-like environment). nih.govspringernature.com

Identify stable secondary and tertiary structures.

Understand the influence of the fluorinated side chain on peptide flexibility and folding pathways. americanpeptidesociety.org

Calculate thermodynamic properties related to conformational stability.

Enhanced sampling techniques are often employed in MD simulations to overcome the timescale limitations and adequately sample the conformational space of flexible peptides. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. researchgate.net These methods provide a detailed understanding of electron distribution, orbital energies, and reactivity. nih.govbohrium.com

For this compound and peptides containing it, QM calculations can be used to:

Calculate the distribution of electron density and identify regions of high or low electron density.

Determine the impact of the highly electronegative fluorine atoms on the electronic properties of the peptide backbone. nih.govbohrium.com

Predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data.

Analyze the nature of non-covalent interactions, such as hydrogen bonds and halogen bonds, that may be influenced by the fluorine atoms. mdpi.com

These calculations provide fundamental insights into how the unique electronic nature of fluorine influences the structure, stability, and ultimately the function of peptides. researchgate.net

Advanced Characterization and Computational Studies

Computational Studies

The integration of fluorinated amino acids, such as hexafluorovaline (B1242010), into de novo protein design has become a powerful strategy for creating proteins with enhanced stability and novel functionalities. nih.govnih.gov This approach leverages the unique physicochemical properties of fluorine to engineer proteins from first principles, moving beyond the limitations of the 20 canonical amino acids. youtube.combiorxiv.org Computational algorithms are essential in this process, guiding the placement of these unnatural building blocks to achieve desired structural and functional outcomes. nih.govnih.gov

De novo protein design is a cyclical process that involves generating a backbone scaffold, optimizing the amino acid sequence for that scaffold, and evaluating the design's stability and function. nih.gov When incorporating fluorinated amino acids, these algorithms must account for properties distinct from natural residues, such as increased hydrophobicity, the potential for fluorous interactions, and unique stereoelectronic effects. nih.govnih.gov

Rosetta and Non-Canonical Amino Acid Design:

The Rosetta software suite is a prominent computational tool in protein design that has been extended to handle non-canonical amino acids (NCAAs), including fluorinated variants. nih.govnih.gov The process typically involves:

Scaffold Generation: A desired protein fold, often one not seen in nature, is generated. biorxiv.org

Sequence Optimization: Using Monte Carlo-based algorithms, Rosetta's "packer" optimizes the amino acid sequence for the target scaffold. nih.gov For fluorinated residues, this involves using custom rotamer libraries and energy function parameters that accurately model the fluorinated side chain's size, shape, and interactions.

Structure Refinement and Scoring: The designed protein model is refined to its lowest energy state, and its stability is predicted using Rosetta's energy function. youtube.com

This methodology allows for the strategic placement of fluorinated amino acids like hexafluorovaline into the hydrophobic core of a protein. The increased hydrophobicity of the fluorinated side chains can significantly enhance the thermodynamic stability of the resulting protein. nih.govnih.gov For instance, studies on model proteins like a four-helix bundle have demonstrated that substituting core leucine (B10760876) residues with hexafluoroleucine, an analogue of hexafluorovaline, substantially increases the protein's stability against thermal and chemical denaturation. nih.gov

FMAP Algorithm for Fluorine-Specific Interactions:

While enhancing general hydrophobic packing is a key benefit, more sophisticated algorithms aim to harness fluorine's unique electronic properties. The Fluorine Site Mapping (FMAP) algorithm was developed to identify "fluorophilic hot-spots" in protein-ligand complexes, a principle that extends to intra-protein design. nih.govacs.org FMAP calculates favorable positions for fluorine atoms to form stabilizing multipolar interactions, specifically C–F···C=O interactions with the protein backbone. acs.org

The algorithm functions by:

Analyzing the geometry of a protein structure.

Mapping sites near the protein backbone where a fluorine atom could be favorably placed. nih.gov

Using geometric criteria derived from statistical analysis of fluorine interactions in the Protein Data Bank (PDB). nih.govacs.org

Research Findings on Fluorinated Protein Stability:

Computational designs are validated through experimental characterization. Research on peptides and small proteins incorporating highly fluorinated amino acids has consistently shown increased stability. The stabilizing effect is often attributed to the increased hydrophobicity of the fluorinated side chain, which enhances the driving force for burying the residue within the protein core. nih.govnih.gov

Below is a table summarizing key findings from a study on a de novo designed four-helix bundle protein where leucine residues in the hydrophobic core were substituted with hexafluoroleucine (hFLeu).

| Protein Variant | Fluorinated Residues | Change in Unfolding Free Energy (ΔΔG°unfold) per hFLeu (kcal/mol) | Reference |

|---|---|---|---|

| α4H-L4,11,18,25hFLeu | 4 x Hexafluoroleucine | +0.3 | nih.gov |

This data quantitatively demonstrates that the substitution of a hydrophobic amino acid with its fluorinated analogue leads to a measurable increase in thermodynamic stability. nih.gov This increased stability is primarily ascribed to the greater hydrophobicity of the hexafluoroleucine side chain, which contributes more favorably to the hydrophobic effect that drives protein folding. nih.govnih.gov

Applications in Advanced Chemical and Biochemical Research

Protein and Peptide Engineering for Enhanced Stability and Functionality

The introduction of highly fluorinated amino acids like hexafluorovaline (B1242010) into peptides and proteins is a key strategy for bolstering their structural integrity and functional lifespan. The carbobenzyloxy (Cbz) protecting group plays a crucial role in the solid-phase peptide synthesis (SPPS) of such modified biomolecules, enabling the stepwise addition of the hexafluorovaline residue.

The incorporation of hexafluorovaline can significantly enhance the stability of peptides against enzymatic degradation. unimi.it The bulky and electronically distinct nature of the hexafluorovaline side chain can sterically hinder the approach of proteases, thereby extending the half-life of the peptide in biological media. This increased resistance to proteolysis is a critical attribute for the development of long-acting therapeutic peptides and robust protein-based reagents.

Furthermore, the unique physicochemical properties of the fluorinated side chains can influence the conformational preferences of the peptide backbone. The strong electronegativity of fluorine atoms can alter local electronic environments and influence intramolecular hydrogen bonding, potentially leading to more stable secondary structures such as alpha-helices and beta-sheets. Research has shown that the incorporation of fluorinated amino acids can lead to hyperstable protein folds.

A comparative study on the proteolytic stability of peptides containing fluorinated and non-fluorinated amino acids could reveal the extent of this enhancement. For instance, the stability of a model peptide could be compared with its analogue containing hexafluorovaline when exposed to common proteases like trypsin and chymotrypsin.

| Peptide Sequence | Amino Acid at Position X | Half-life (in hours) in presence of Trypsin | Half-life (in hours) in presence of Chymotrypsin |

| Ac-Gly-X-Ala-NH2 | Valine | 1.5 | 2.0 |

| Ac-Gly-X-Ala-NH2 | Hexafluorovaline | 12.0 | 15.5 |

| This table presents hypothetical data for illustrative purposes, based on the generally observed trend of increased proteolytic stability of fluorinated peptides. |

Development of Biochemical Probes and Tools

Carbobenzyloxy-D,L-hexafluorovaline serves as a valuable precursor for the synthesis of sophisticated biochemical probes. The unique spectroscopic properties of the fluorine atoms, particularly the ¹⁹F nucleus, make it an excellent reporter group for Nuclear Magnetic Resonance (NMR) spectroscopy studies.

By incorporating hexafluorovaline into a peptide or a small molecule ligand, researchers can use ¹⁹F NMR to probe its binding to a target protein or to monitor conformational changes in the biomolecule. The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing detailed information about molecular interactions without the need for perturbing fluorescent labels. This technique is particularly useful for studying protein-protein interactions and for fragment-based drug discovery.

Rational Design of Enzyme Modulators and Inhibitors (non-therapeutic contexts)

The unique steric and electronic properties of hexafluorovaline make it an attractive building block for the design of enzyme inhibitors for research purposes. The bulky trifluoromethyl groups can occupy and block active sites of enzymes with high affinity and specificity.

For instance, peptides containing hexafluorovaline have been investigated as inhibitors of proteases. The strong interactions between the fluorinated side chain and the enzyme's active site can lead to potent and selective inhibition. The carbobenzyloxy protecting group is instrumental in the chemical synthesis of these inhibitory peptides, allowing for the precise placement of the hexafluorovaline residue within the peptide sequence.

The inhibitory activity of a peptide containing hexafluorovaline can be quantified by measuring its inhibition constant (Ki) against a target enzyme. A comparison with a non-fluorinated control peptide would highlight the contribution of the hexafluorovaline residue to the inhibitory potency.

| Inhibitor Peptide | Target Enzyme | Inhibition Constant (Ki) in nM |

| Ac-Pro-Val-Ala-NH2 | Elastase | 500 |

| Ac-Pro-Hfv-Ala-NH2 | Elastase | 25 |

| This table presents hypothetical data for illustrative purposes, demonstrating the potential increase in inhibitory potency with hexafluorovaline incorporation. |

Integration into Materials Science for Novel Fluorinated Polymers and Biomaterials

The incorporation of this compound into polymers and other materials can impart unique and desirable properties. The resulting fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity.

In the field of biomaterials, peptides and polymers containing hexafluorovaline are being explored for applications such as self-assembling materials and hydrogels. The "fluorous effect," which describes the tendency of highly fluorinated molecules to segregate from non-fluorinated molecules, can be harnessed to drive the self-assembly of these materials into well-defined nanostructures. These materials have potential applications in tissue engineering and drug delivery. The physicochemical properties of these biomaterials are directly influenced by the presence of the fluorinated residues. nih.gov

Fluorous Tagging and Separation Strategies in Organic Synthesis

The carbobenzyloxy group can be modified with a perfluoroalkyl chain to create a "fluorous" Cbz protecting group (F-Cbz). figshare.comnih.govacs.org This fluorous-tagged protecting group, when attached to an amino acid like hexafluorovaline, enables a powerful purification technique known as fluorous solid-phase extraction (F-SPE).

In this strategy, a chemical reaction is performed in solution, and the desired product is tagged with the fluorous Cbz-hexafluorovaline. The reaction mixture is then passed through a column containing a fluorous stationary phase. The fluorous-tagged product is selectively retained on the column, while non-fluorinated impurities are washed away. The purified product can then be eluted with a fluorinated solvent. This technique offers a highly efficient and orthogonal method for purification in organic synthesis, streamlining the preparation of complex molecules. figshare.comnih.govacs.org

The efficiency of fluorous separation can be demonstrated by comparing the purity of a peptide synthesized with and without a fluorous tag after a single purification step.

| Synthesis Strategy | Initial Purity (%) | Purity after F-SPE (%) |

| Standard Synthesis | 75 | 80 (after standard chromatography) |

| Fluorous-Tagged Synthesis | 75 | >95 |

| This table presents hypothetical data for illustrative purposes, showcasing the enhanced purification efficiency of fluorous tagging. |

Future Research Directions and Emerging Trends

Expanding the Scope of Stereoselective Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids, particularly in an enantiomerically pure form, remains a significant challenge that drives ongoing research. mdpi.com Future work is focused on developing more efficient and highly stereoselective catalytic methods. bohrium.com

Current research has made strides in asymmetric catalysis for producing α-trifluoromethyl-α-amino acids through highly enantioselective reductions and alkylations. mdpi.com Chiral auxiliary-based methods have also proven robust for larger-scale production. mdpi.com However, there is a recognized need for new, robust stereoselective methods. mdpi.com Emerging strategies include:

Novel Catalytic Methods: The development of direct di- and trifluoromethylation of amino acid precursors would represent a significant advancement. mdpi.com Researchers are actively exploring transition-metal catalysis and new fluoroalkylating reagents to selectively create fluorinated amino acids. bohrium.comrsc.org For instance, methods for the stereoselective construction of fluorinated quaternary carbon centers are a key area of investigation. rsc.org

Late-Stage Fluorination: A major future direction is the selective late-stage fluorination and fluoroalkylation of peptides and proteins. mdpi.combohrium.com This would allow for the modification of complex biomolecules, providing a powerful tool for medicinal chemistry and chemical biology. rsc.org

Enantioselective Organocatalysis: Asymmetric organocatalysis is being explored for creating specific stereocenters. For example, an asymmetric Mannich reaction has been used for the enantioselective synthesis of α-fluorinated β-amino acid derivatives. rsc.org

The table below summarizes some of the emerging stereoselective synthesis strategies.

| Synthesis Strategy | Focus Area | Potential Impact |

| Asymmetric Catalysis | Direct di- and trifluoromethylation of precursors. mdpi.com | Significant advance in creating complex fluorinated amino acids. |

| Late-Stage Modification | Fluorination and fluoroalkylation of existing peptides. mdpi.com | Enables rapid diversification of biomolecule libraries. |

| Organocatalysis | Enantioselective C-C and C-N bond formation. rsc.org | Provides access to chiral α-fluorinated β-amino acid derivatives. |

Novel Applications in Systems Chemistry and Synthetic Biology

The integration of fluorinated amino acids into larger systems, from self-assembling molecules to engineered proteins, represents a burgeoning field of research. These efforts merge the precision of chemical synthesis with the complexity of biological systems. d-nb.info

Systems Chemistry: Fluorinated amino acids are being investigated as building blocks for self-assembling peptides. numberanalytics.com The unique properties of these compounds, such as enhanced stability and hydrophobicity, can be harnessed to create novel nanomaterials with tailored functions. numberanalytics.com The "fluorous effect" can be used to drive the formation of highly stable protein and peptide structures. d-nb.info

Synthetic Biology: A major goal is the site-specific incorporation of fluorinated amino acids into proteins to create novel biocatalysts and therapeutic agents. mdpi.comd-nb.info While the bio-incorporation of α-fluoroalkyl-α-amino acids has been challenging, it remains a key objective. mdpi.com Success in this area would allow for the creation of enzymes with enhanced stability, altered substrate specificity, and novel functionalities. d-nb.info This includes engineering proteins for applications in biotechnology and protein engineering, such as developing novel proteins with enhanced stability and activity. numberanalytics.comnih.gov

Mechanistic Insights into Fluorine-Mediated Biomacromolecular Modulation

A fundamental area of future research is to gain a deeper mechanistic understanding of how the incorporation of fluorine atoms modulates the structure and function of biomacromolecules like proteins and peptides. mdpi.com The substitution of a C-H bond with a C-F bond dramatically alters electronic properties with only a minor steric effect, leading to significant changes in molecular interactions. beilstein-journals.org

Key areas of investigation include:

Conformational Stability: Introducing fluoroalkyl groups can significantly enhance the thermal stability of proteins and peptides. beilstein-journals.org Research focuses on understanding how the hydrophobicity and unique stereoelectronic properties of fluorinated side chains contribute to this stabilization. mdpi.comnih.gov The fluorous effect has been shown to be a useful tool in protein stabilization. d-nb.info

Protein-Ligand Interactions: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and other weak interactions, that can influence how a protein binds to its target. rsc.org Computational docking and molecular dynamics simulations are being used to provide structural insights into these binding modes, offering a framework for future structure-activity relationship studies. acs.org

Membrane Diffusion: The increased hydrophobicity imparted by fluoroalkyl groups can enhance the ability of molecules to diffuse across cell membranes, a critical property for drug development. beilstein-journals.org

The table below details the modulatory effects of fluorine incorporation.

| Property Modulated | Mechanistic Rationale | Research Focus |

| Increased Thermal Stability | The "fluorous effect" and enhanced hydrophobicity of fluorinated side chains. d-nb.infobeilstein-journals.org | Quantifying stability changes in engineered proteins. |

| Altered Binding Affinity | Participation of fluorine in hydrogen bonds and other intermolecular interactions. rsc.orgacs.org | Using computational models to predict and validate binding modes. acs.org |

| Enhanced Membrane Permeability | Increased hydrophobicity and lipophilicity of the molecule. beilstein-journals.org | Designing peptides and drugs with improved cellular uptake. |

Development of High-Throughput Screening Methods for Fluorinated Analogs

To accelerate the discovery of fluorinated molecules with desired properties, the development of efficient high-throughput screening (HTS) methods is essential. nih.gov Directed evolution, a powerful technique for engineering proteins, is often limited by the lack of suitable screening platforms. ucl.ac.uk

Future research in this area is focused on creating novel screening systems capable of evaluating large libraries of fluorinated compounds or the enzymes that produce them. nih.gov Emerging approaches include: